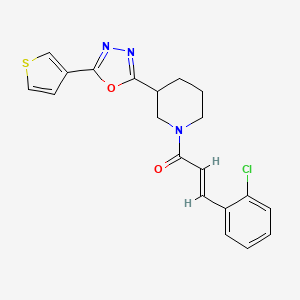

(E)-3-(2-chlorophenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Description

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2S/c21-17-6-2-1-4-14(17)7-8-18(25)24-10-3-5-15(12-24)19-22-23-20(26-19)16-9-11-27-13-16/h1-2,4,6-9,11,13,15H,3,5,10,12H2/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHBOACCJVNXDN-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)C3=NN=C(O3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound (E)-3-(2-chlorophenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one, a synthetic organic molecule, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Chlorophenyl group

- Thiophene moiety

- Piperidine ring

- 1,3,4-Oxadiazole unit

This unique combination suggests potential interactions with various biological targets.

The mechanism of action for this compound is hypothesized to involve:

- Binding to Biological Targets : The presence of the oxadiazole and thiophene groups may facilitate interactions with enzymes or receptors.

- Modulation of Cellular Pathways : It could influence pathways related to apoptosis and cell proliferation.

Biological Activity and Case Studies

Recent studies have evaluated the cytotoxic activity of similar oxadiazole derivatives, indicating promising results:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |

| 6a | HCT-116 | 0.19 | Cell cycle arrest at G1 phase |

| 3d | HeLa | 29 | Increased lipophilicity enhances interaction with targets |

Cytotoxicity Evaluation

Research has shown that derivatives containing the oxadiazole structure exhibit significant cytotoxicity against various cancer cell lines. For example, compounds derived from oxadiazoles demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin in some studies .

In particular:

- The compound exhibited cytotoxic effects against MCF-7 breast cancer cells, with IC50 values indicating strong activity compared to reference drugs.

Comparative Analysis

When compared to other similar compounds, (E)-3-(2-chlorophenyl)-1-(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one shows unique properties due to its structural diversity. For instance:

| Compound Type | Notable Features |

|---|---|

| Oxadiazole Derivatives | Anticancer properties; apoptosis induction |

| Piperidine Derivatives | Neuroactive potential; receptor modulation |

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound, and how are intermediates characterized?

Answer:

The synthesis involves multi-step reactions:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives under acidic conditions.

- Step 2: Introduction of the piperidinyl moiety through nucleophilic substitution or coupling reactions.

- Step 3: Enone system formation via Claisen-Schmidt condensation between a ketone and aldehyde.

Intermediates are characterized using NMR spectroscopy (¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity . Microwave-assisted synthesis can enhance reaction efficiency by reducing time and improving yields .

Basic: Which spectroscopic techniques are critical for confirming the molecular structure?

Answer:

- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., distinguishing E/Z isomerism in the enone system).

- X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in solid-state packing) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity .

Advanced: How can microwave-assisted synthesis improve yield and efficiency?

Answer:

Microwave irradiation accelerates reaction kinetics by enabling uniform heating, reducing side reactions. For example, cyclization steps requiring prolonged reflux (8–12 hours) can be completed in 1–2 hours with 20–30% yield improvement . Solvent-free conditions further enhance green chemistry metrics .

Advanced: How do dihedral angles between aromatic rings influence biological interactions?

Answer:

X-ray crystallography reveals dihedral angles (e.g., between chlorophenyl and oxadiazole rings) modulate target binding affinity . Angles >30° reduce π-π stacking with hydrophobic enzyme pockets, while angles <20° enhance binding . Computational docking (e.g., MOE software) predicts optimal angles for activity .

Advanced: What strategies resolve discrepancies between computational and experimental bioactivity data?

Answer:

- Cross-validation: Use multiple assays (e.g., enzyme inhibition, cell-based viability) to confirm activity.

- Structural refinement: Re-analyze crystallographic data to check for conformational flexibility or tautomerism .

- Solvent effects: Simulate aqueous vs. non-polar environments in docking studies to match experimental conditions .

Basic: What functional groups contribute to reactivity and bioactivity?

Answer:

- 2-Chlorophenyl: Enhances lipophilicity and membrane penetration.

- 1,3,4-Oxadiazole: Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding sites).

- Thiophen-3-yl: Stabilizes charge transfer via sulfur-mediated interactions .

Advanced: How can computational modeling predict binding affinity?

Answer:

- Molecular Docking (MOE/GOLD): Screens compound conformations against target proteins (e.g., COX-2, EGFR).

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories to identify key residues .

- QSAR Models: Correlate substituent electronic properties (Hammett constants) with IC₅₀ values .

Advanced: What methods validate stability under varying pH/temperature?

Answer:

- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), basic (pH 9–12), and oxidative (H₂O₂) conditions.

- HPLC Monitoring: Track degradation products (e.g., oxadiazole ring cleavage) at 25°C and 40°C .

- Arrhenius Plotting: Predicts shelf-life by extrapolating degradation rates .

Basic: How does the piperidinyl-oxadiazole moiety affect pharmacokinetics?

Answer:

The piperidine ring improves aqueous solubility via protonation at physiological pH, while the oxadiazole enhances metabolic stability by resisting cytochrome P450 oxidation .

Advanced: How does crystallography elucidate intermolecular interactions in formulations?

Answer:

X-ray diffraction identifies hydrogen-bond networks (e.g., N–H···O/S interactions) that stabilize solid-state packing. This data informs co-crystal design to enhance solubility without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.